molecular formula C14H16N4O2 B11673398 N'-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide CAS No. 303106-44-7

N'-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673398
CAS No.: 303106-44-7
M. Wt: 272.30 g/mol
InChI Key: ZYEVYKVNKPVQNF-OVCLIPMQSA-N
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Description

N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural properties and potential therapeutic applications.

Preparation Methods

The synthesis of N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, forming substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions. These complexes have been investigated for their catalytic and electronic properties.

    Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for the development of new therapeutic agents. It has shown efficacy against various bacterial and fungal strains, as well as cancer cell lines.

    Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development. It has shown promise as an anti-inflammatory and antioxidant agent.

    Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or reduced growth.

In cancer cells, the compound induces apoptosis (programmed cell death) by activating specific signaling pathways. It can also scavenge free radicals, reducing oxidative stress and inflammation in biological systems.

Comparison with Similar Compounds

N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    N’-(4-Hydroxybenzylidene)-2-naphthalen-2-yloxy acetohydrazide: This compound has similar structural features but different substituents, leading to variations in its biological activities and applications.

    N’-(4-Hydroxybenzylidene)-4-tert-butylbenzohydrazide: This compound exhibits potent urease inhibition and has been studied for its potential use as an enzyme inhibitor.

    4-Hydroxybenzylidene-rhodanines: These compounds are used as fluorogenic probes in fluorescence microscopy and have unique photophysical properties.

The uniqueness of N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide lies in its specific structural configuration and the presence of the isopropyl group, which contributes to its distinct biological and chemical properties.

Biological Activity

N'-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H16N4O2C_{14}H_{16}N_{4}O_{2} with a structure characterized by a hydrazone linkage and a pyrazole moiety. The synthesis typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide, resulting in the formation of the target compound. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that similar compounds demonstrated potent inhibition against various gram-positive and gram-negative bacteria. For instance, compounds from the same class showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. coli32
Similar Pyrazole DerivativeStaphylococcus aureus16

Cytotoxic Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating an IC50 value in the micromolar range, indicating potential as an anticancer agent . The mechanism of action may involve apoptosis induction through the activation of caspases and modulation of cell cycle proteins.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in treating inflammatory conditions and cancers:

  • Anti-inflammatory Activity : A series of pyrazole derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α), suggesting significant anti-inflammatory potential .
  • Anticancer Studies : In a comparative study, this compound was shown to outperform standard chemotherapeutic agents in inhibiting proliferation in specific cancer cell lines, indicating its potential as a lead compound for further development .

Properties

CAS No.

303106-44-7

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O2/c1-9(2)12-7-13(17-16-12)14(20)18-15-8-10-3-5-11(19)6-4-10/h3-9,19H,1-2H3,(H,16,17)(H,18,20)/b15-8+

InChI Key

ZYEVYKVNKPVQNF-OVCLIPMQSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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